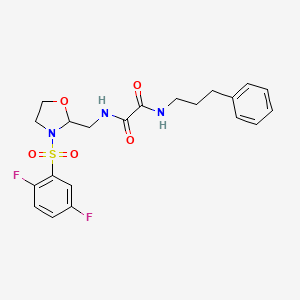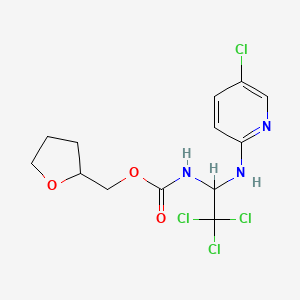
2-chloro-N-phenylquinazolin-4-amine
描述
2-Chloro-N-phenylquinazolin-4-amine is a chemical compound known for its diverse biological activities. It is part of the quinazoline family, which is significant in medicinal chemistry due to its wide range of pharmacological properties.
作用机制
Target of Action
The primary target of 2-chloro-N-phenylquinazolin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . This receptor plays an essential role in the regulation of cell growth, proliferation, and differentiation . It has been found to be overexpressed in at least 70% of human cancers, including non-small cell lung carcinomas (NSCLC), breast cancer, gliomas, squamous cell carcinoma of the head and neck as well as prostate cancer .
Mode of Action
This compound interacts with its target, the EGFR kinase, by binding to the active site of the enzyme . This binding inhibits the kinase activity of the EGFR, thereby preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation .
Biochemical Pathways
The inhibition of EGFR kinase by this compound affects multiple biochemical pathways. One of the key pathways is the PI3K/Akt pathway , which is involved in cell survival and growth . By inhibiting EGFR kinase, this compound prevents the activation of this pathway, leading to reduced cell proliferation .
Pharmacokinetics
It is known that the compound demonstrates inhibitory activity against cyp1b1, which suggests that it may be metabolized by this enzyme
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell cycle arrest . By inhibiting EGFR kinase, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with aniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
2-Chloro-N-phenylquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain protein kinases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Similar in structure and function, also used in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
2-Chloro-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-chloro-N-phenylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h1-9H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKYWYCANLVLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2613601.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)


![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)
![N-(4-acetylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2613611.png)
![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)
![benzyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)

![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2613619.png)
![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)
